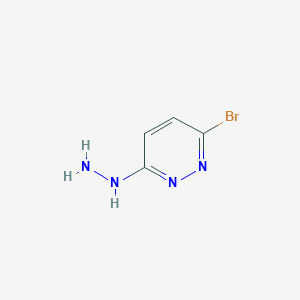

3-Bromo-6-hydrazinylpyridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(6-bromopyridazin-3-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN4/c5-3-1-2-4(7-6)9-8-3/h1-2H,6H2,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKIAAKYEACQJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625775 | |

| Record name | 3-Bromo-6-hydrazinylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64461-67-2 | |

| Record name | 3-Bromo-6-hydrazinylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-6-hydrazinylpyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-6-hydrazinylpyridazine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-6-hydrazinylpyridazine is a pivotal heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of pharmacologically active compounds. Its unique arrangement of a reactive hydrazine group and a bromine atom on the pyridazine core allows for diverse chemical modifications, leading to the development of potent kinase inhibitors and antiviral agents. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a particular focus on its strategic application in the design and discovery of novel therapeutics. Detailed experimental protocols and mechanistic insights are provided to empower researchers in their drug development endeavors.

Introduction

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its inherent electronic properties and ability to participate in hydrogen bonding make it an attractive core for designing molecules that can effectively interact with biological targets. The introduction of a bromo and a hydrazinyl substituent at the 3 and 6 positions, respectively, of the pyridazine ring, as in this compound, further enhances its synthetic utility.

The hydrazine moiety serves as a versatile handle for the construction of various heterocyclic systems through condensation and cyclization reactions. Concurrently, the bromine atom provides a site for cross-coupling reactions, enabling the introduction of diverse aryl and alkyl groups. This dual functionality makes this compound a highly valuable starting material for generating libraries of complex molecules for high-throughput screening and lead optimization in drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.

| Property | Value | Source |

| CAS Number | 64461-67-2 | [2][3] |

| Molecular Formula | C₄H₅BrN₄ | [4] |

| Molecular Weight | 189.01 g/mol | [3] |

| Monoisotopic Mass | 187.96976 Da | [4] |

| Appearance | Off-white to light yellow solid | [5] |

| Storage | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C | [3][5] |

Synthesis and Reactivity

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not widely published, a highly plausible and efficient route can be inferred from the synthesis of analogous compounds, such as 2-Bromo-6-hydrazinylpyridine.[6] The most common method involves the nucleophilic substitution of a dihalo-pyridazine with hydrazine hydrate.

The proposed synthesis starts from the commercially available 3,6-dibromopyridazine. The reaction with hydrazine hydrate, likely in an alcoholic solvent and at an elevated temperature, would lead to the selective displacement of one of the bromine atoms to yield the desired product. The choice of reaction conditions, such as temperature and reaction time, would be critical to control the selectivity and minimize the formation of the di-substituted product.

Proposed Synthetic Protocol:

-

To a solution of 3,6-dibromopyridazine (1.0 eq) in a suitable solvent such as ethanol or propanol, add hydrazine hydrate (1.2-1.5 eq).

-

Heat the reaction mixture at reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to obtain this compound.

-

Further purification can be achieved by recrystallization if necessary.

The rationale behind this approach lies in the reactivity of dihalopyridazines towards nucleophilic aromatic substitution. The electron-withdrawing nature of the pyridazine ring facilitates the attack of the nucleophilic hydrazine.

Reactivity Profile

The chemical reactivity of this compound is dominated by its two key functional groups: the nucleophilic hydrazine moiety and the electrophilic carbon bearing the bromine atom.

3.2.1. Reactions of the Hydrazine Group

The hydrazine group is a potent nucleophile and readily undergoes condensation reactions with various electrophiles, most notably carbonyl compounds, to form hydrazones. This reaction is a cornerstone for building molecular complexity and is widely used to link the pyridazine core to other pharmacophores.

Furthermore, the hydrazine moiety is a key precursor for the construction of fused heterocyclic rings. For instance, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrazole rings, while reaction with α-haloketones followed by cyclization can yield pyridazino[4,5-c]pyridazines. A particularly important transformation is the reaction with orthoesters or similar one-carbon synthons to form[5][7][8]triazolo[4,3-b]pyridazines, a scaffold found in numerous biologically active molecules.[9]

3.2.2. Reactions at the Bromine Position

The bromine atom on the pyridazine ring is susceptible to displacement by various nucleophiles and is an excellent handle for transition metal-catalyzed cross-coupling reactions. Suzuki, Stille, and Buchwald-Hartwig couplings are commonly employed to introduce aryl, heteroaryl, and amino substituents at this position, respectively. This allows for the exploration of a vast chemical space around the pyridazine core, which is crucial for fine-tuning the pharmacological properties of drug candidates.

Applications in Drug Discovery

The unique structural features of this compound have made it a valuable building block in the development of several classes of therapeutic agents.

Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridazine scaffold has been successfully incorporated into numerous kinase inhibitors. The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP in the kinase active site.

This compound is a key starting material for the synthesis of potent c-Jun N-terminal kinase (JNK) inhibitors.[3][10] JNKs are implicated in inflammatory diseases and neurodegenerative disorders. The synthesis of these inhibitors often involves the condensation of the hydrazine group with a suitable carbonyl compound, followed by a Suzuki coupling at the bromine position to introduce a substituted aryl group that occupies a hydrophobic pocket in the kinase active site.

Illustrative Synthetic Pathway to a JNK Inhibitor Scaffold:

-

Hydrazone Formation: Reaction of this compound with a substituted benzaldehyde derivative to form the corresponding hydrazone.

-

Cyclization: Intramolecular cyclization of the hydrazone, often acid-catalyzed, to form a fused heterocyclic system, such as a pyridazino[4,5-b]indole.

-

Suzuki Coupling: Palladium-catalyzed Suzuki coupling of the bromo-substituted pyridazino[4,5-b]indole with a boronic acid to introduce a diversity element.

Antiviral Agents

The pyridazine moiety is also found in a number of antiviral compounds. This compound serves as a versatile precursor for the synthesis of novel antiviral agents, particularly those targeting the Hepatitis C virus (HCV).[11][12] The strategy often involves the construction of a larger heterocyclic system that can effectively inhibit viral enzymes like the NS3/4A protease or the NS5B polymerase.

For instance, the hydrazine group can be used to build a triazole ring, and the bromine atom can be functionalized to introduce moieties that enhance binding to the viral target.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) is not universally available, data from related compounds suggest that it should be handled with care.[13][14]

General Safety Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.

-

Store the compound in a tightly sealed container in a cool, dry, and dark place, preferably in a freezer under an inert atmosphere.[3][5]

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemists. Its unique combination of a reactive hydrazine group and a modifiable bromine atom on a biologically relevant pyridazine core provides a powerful platform for the synthesis of diverse and complex molecules. Its demonstrated utility in the development of kinase inhibitors and antiviral agents underscores its importance in modern drug discovery. The synthetic strategies and reactivity patterns outlined in this guide are intended to provide researchers with the foundational knowledge to effectively utilize this compound in their quest for novel therapeutics.

References

-

The Royal Society of Chemistry. Supporting Information for.... [Link]

-

ResearchGate. 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),.... [Link]

-

PubChemLite. This compound (C4H5BrN4). [Link]

-

ACS Publications. Synthesis, Biological Evaluation, X-Ray Structure, and Pharmacokinetics of Aminopyrimidine c-jun-N-terminal Kinase (JNK) Inhibitors. [Link]

-

MySkinRecipes. This compound. [Link]

-

SpectraBase. 3-bromo-6-(pyridin-2-yl)-pyridazine - Optional[MS (GC)] - Spectrum. [Link]

-

SpectraBase. 3-BROMO-6-METHYLPYRIDAZINE. [Link]

-

ACS Publications. Synthesis of Diverse Nitrogen-Enriched Heterocyclic Scaffolds Using a Suite of Tunable One-Pot Multicomponent Reactions. [Link]

-

Bioorganic & Medicinal Chemistry Letters. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. [Link]

-

ACS Omega. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. [Link]

-

PMC. 2-Bromo-6-hydrazinylpyridine. [Link]

-

PMC. Hepatitis C Virus and Natural Compounds: a New Antiviral Approach?. [Link]

-

Der Pharma Chemica. Synthetic medicinal compounds for the treatment of hepatitis C. [Link]

-

The Journal of Infectious Diseases. 3-Drug Synergistic Interactions of Small Molecular Inhibitors of Hepatitis C Virus Replication. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

NIH. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]

-

PMC. 2-Bromo-6-hydrazinylpyridine. [Link]

-

ResearchGate. Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. [Link]

-

Semantic Scholar. Triazines and related products. Part 21. Cyclisation of 3-amino-5-hydrazinopyrazole and 3-amino-5-hydrazino-1,2,4-triazole to azolo[5,1-c][5][7][8]triazines. [Link]

-

Scilit. Synthesis and anti-hepatitis C virus (HCV) activity of 3′-C-substituted-methyl pyrimidine and purine nucleosides. [Link]

-

SciSpace. Triazolopyridazine compounds, use as inhibitors of the kinase lrrk2, and methods for preparation thereof. [Link]

-

NIST WebBook. Pyridine, 3-bromo-. [Link]

-

Chegg. Solved The 13C NMR spectrum of 1-bromo-3-chloropropane.... [Link]

-

ResearchGate. Syntheses of 3-bromo-[5][7][8]triazolo[3,4-a]phthalazine 91 by classical.... [Link]

Sources

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. This compound | 64461-67-2 [chemicalbook.com]

- 3. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3-BROMO-6-HYDROXY-2-METHYLPYRIDINE(54923-31-8) 1H NMR [m.chemicalbook.com]

- 6. 65202-58-6 CAS MSDS (3-bromo-6-methylpyridazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Synthesis, Biological Evaluation, X-Ray Structure, and Pharmacokinetics of Aminopyrimidine c-jun-N-terminal Kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyridazine, 3-bromo- (9CI)(88491-61-6) 1H NMR spectrum [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. 3-Drug Synergistic Interactions of Small Molecular Inhibitors of Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Introduction to the Pyridazine Scaffold in Medicinal Chemistry

An in-depth technical guide has been requested for 3-Bromo-6-hydrazinylpyridazine, targeting researchers and drug development professionals. Due to the limited availability of detailed public information on this specific compound (CAS 64461-67-2), this guide will broaden its scope to the wider, more extensively documented class of hydrazinylpyridazines and their precursors, 3-halopyridazines. This approach allows for a more thorough exploration of the synthesis, reactivity, and medicinal chemistry applications of this important structural motif, using this compound as a specific exemplar within this class. The principles and reactions discussed are directly applicable to this molecule and provide the necessary context for its use in research and development.

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in modern drug discovery. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its influence on the pKa of adjacent substituents, make it a valuable component in the design of bioactive molecules. The introduction of substituents, such as a halogen at the 3-position and a hydrazinyl group at the 6-position, creates a versatile building block, this compound, ripe for a multitude of chemical transformations. This guide will delve into the synthesis, reactivity, and applications of this and related compounds, providing a technical framework for their use in the laboratory.

Synthesis and Characterization

The synthesis of this compound typically begins with a more common pyridazine precursor. A general and illustrative synthetic route is outlined below.

General Synthetic Pathway

The most common approach involves the nucleophilic aromatic substitution of a di-halogenated pyridazine, followed by the introduction of the hydrazinyl moiety.

Caption: General synthetic route to this compound.

Causality Behind Experimental Choices:

-

Step 1 & 2: Formation of the Pyridazine Core: The initial cyclization of maleic anhydride with hydrazine is a robust method to form the pyridazine-3,6-dione ring. Subsequent chlorination using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) is a standard and high-yielding procedure to convert the dione into the more reactive 3,6-dichloropyridazine. This dichloro-intermediate is a common starting material for a wide array of substituted pyridazines.

-

Step 3: Halogen Exchange: A selective halogen exchange reaction is required to replace one of the chloro groups with a bromo group. This can be challenging and may require specific conditions to achieve mono-bromination. The reactivity difference between the 3 and 6 positions can be exploited, although direct selective bromination of a precursor is often preferred if possible.

-

Step 4: Introduction of the Hydrazinyl Group: The final step involves a nucleophilic aromatic substitution (SNAr) reaction. Hydrazine hydrate is a potent nucleophile that readily displaces a halogen atom on the electron-deficient pyridazine ring. The chlorine atom is a good leaving group, making this transformation efficient. The reaction is typically performed in a protic solvent like an alcohol.

Detailed Laboratory Protocol: Synthesis of 3-Chloro-6-hydrazinylpyridazine (An Analogous Procedure)

This protocol details the synthesis of the chloro-analog, which follows the same principles as the bromo-derivative.

Materials:

-

3,6-Dichloropyridazine

-

Hydrazine hydrate (64-80% in water)

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat source

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 3,6-dichloropyridazine (10.0 g, 67.1 mmol) in 100 mL of ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (6.7 g, ~134 mmol, 2.0 equiv.) dropwise at room temperature. An exotherm may be observed.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

-

Isolation: Collect the precipitate by vacuum filtration, washing the solid with cold ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL).

-

Drying: Dry the resulting solid under vacuum to yield 3-chloro-6-hydrazinylpyridazine as an off-white to pale yellow powder.

Self-Validating System: The purity of the product can be confirmed by melting point determination (literature: 137-141 °C for the chloro-analog) and characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the molecular weight and structure.

Physicochemical Properties

| Property | Value |

| CAS Number | 64461-67-2 |

| Molecular Formula | C₄H₅BrN₄ |

| Molecular Weight | 189.02 g/mol |

| Appearance | Expected to be a solid (powder/crystals) |

| Solubility | Likely soluble in polar organic solvents (DMSO, DMF, Methanol) |

| Predicted XlogP | 0.4 |

Chemical Reactivity and Synthetic Utility

This compound is a bifunctional molecule, offering two primary sites for chemical modification: the nucleophilic hydrazinyl group and the bromo-substituted carbon, which is susceptible to cross-coupling reactions.

Reactions at the Hydrazinyl Group

The primary amine of the hydrazinyl moiety is highly nucleophilic and readily undergoes condensation and cyclization reactions.

-

Formation of Hydrazones: Reaction with aldehydes and ketones yields stable hydrazones. This is a cornerstone reaction for extending the molecular framework and is often a key step in the synthesis of more complex heterocyclic systems.

-

Cyclization to Fused Heterocycles: The hydrazinyl group is a perfect precursor for forming fused five-membered rings. For instance, reaction with β-ketoesters can lead to the formation of pyrazolopyridazines, while reaction with dicarbonyl compounds can yield pyridazino[4,5-c]pyridazines. These fused systems are of significant interest in medicinal chemistry.

Reactions at the Bromo-Substituted Carbon

The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.

-

Sonogashira Coupling: Coupling with terminal alkynes provides a direct route to alkynyl-substituted pyridazines.

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of various amine substituents.

Caption: Key reaction pathways for this compound.

Applications in Medicinal Chemistry

The pyridazine scaffold is a cornerstone in the development of novel therapeutics, particularly in oncology and inflammatory diseases. Its derivatives are known to interact with a variety of biological targets, most notably protein kinases.

Pyridazine Derivatives as Kinase Inhibitors

Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of cancer. The pyridazine ring is an effective "hinge-binder," capable of forming critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent and selective inhibition.

-

Case Study: Mps1 Kinase Inhibitors: Researchers have developed potent and selective inhibitors of Monopolar spindle 1 (Mps1), a kinase involved in the spindle assembly checkpoint, based on an imidazo[1,2-b]pyridazine scaffold. Starting from an initial hit, optimization led to compound 27f , which exhibited remarkable antiproliferative activity (A549 IC₅₀ = 6.0 nM) and was orally bioavailable. This work highlights how the pyridazine core can be elaborated into highly active clinical candidates.

-

Cyclin-Dependent Kinase (CDK) Inhibitors: Pyrazolo[3,4-c]pyridazines, which can be synthesized from hydrazinylpyridazine precursors, have been identified as novel and selective inhibitors of CDKs. CDKs are critical for cell cycle progression, and their inhibition is a validated strategy for cancer therapy.

Anti-inflammatory Agents

Pyridazine and pyridazinone derivatives have demonstrated significant potential as anti-inflammatory agents. They can modulate key inflammatory pathways by targeting mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The structural versatility of the pyridazine core allows for the fine-tuning of activity against specific inflammatory targets.

Other Therapeutic Areas

The utility of the pyridazine scaffold extends beyond oncology and inflammation. Derivatives have been investigated for a wide range of activities, including:

-

Antihypertensive agents

-

Antimicrobial and antiviral compounds

-

Agents targeting neurodegenerative diseases

Safety and Handling

General Precautions:

-

This compound should be handled in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

-

Hydrazine derivatives are often toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.

-

Bromo-aromatic compounds can be irritants.

Storage:

-

Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Perspectives

This compound and its related analogs are exceptionally valuable building blocks in medicinal chemistry. The dual reactivity of the hydrazinyl and bromo substituents provides a flexible platform for the synthesis of diverse and complex molecular architectures. The proven success of the pyridazine scaffold in developing potent kinase inhibitors and anti-inflammatory agents ensures that this chemical class will continue to be a focus of drug discovery programs. Future research will likely explore novel cyclization and cross-coupling methodologies to further expand the chemical space accessible from these versatile precursors, leading to the discovery of next-generation therapeutics.

References

-

El-Sayed, M. A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. [Link]

-

Takahashi, H., et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. [Link]

-

Braña, M. F., et al. (2005). Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry. [Link]

-

Takahashi, H., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. PubMed. [Link]

-

Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines. [Link]

-

Mihovilovic, M. D., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC. [Link]

-

Stone, K. C. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]

-

Kumar, D., & Santoshi, H. (n.d.). Pyridazine and its derivatives. Slideshare. [Link]

-

Gomtsyan, A., et al. (2018). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Publications. [Link]

-

Fustero, S., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

An In-depth Technical Guide to the Spectral Characteristics of 3-Bromo-6-hydrazinylpyridazine

This guide provides a detailed analysis of the predicted spectral data for 3-Bromo-6-hydrazinylpyridazine, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the limited availability of public experimental data for this specific molecule, this document synthesizes information from analogous structures and foundational spectroscopic principles to offer a robust predictive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectral properties of novel pyridazine derivatives for identification, purity assessment, and structural elucidation.

Introduction: The Significance of Pyridazine Derivatives

Pyridazine moieties are a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A comprehensive understanding of the spectroscopic characteristics of new pyridazine derivatives like this compound is paramount for advancing drug discovery and development. Spectroscopic analysis provides a non-destructive method to confirm molecular structure, assess purity, and understand the chemical environment of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is an unparalleled technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound in a common solvent such as DMSO-d₆ are detailed below.

Predicted ¹H and ¹³C NMR Data

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| H-4 | ~7.8 - 8.0 | Doublet (d) | 1H | Pyridazine ring |

| H-5 | ~7.0 - 7.2 | Doublet (d) | 1H | Pyridazine ring |

| NH | ~8.5 - 8.7 | Singlet (s, broad) | 1H | Hydrazinyl group |

| NH₂ | ~4.5 - 4.7 | Singlet (s, broad) | 2H | Hydrazinyl group |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| C-3 | ~145 - 147 | Pyridazine ring (C-Br) |

| C-4 | ~130 - 132 | Pyridazine ring (CH) |

| C-5 | ~120 - 122 | Pyridazine ring (CH) |

| C-6 | ~160 - 162 | Pyridazine ring (C-N) |

Disclaimer: The NMR data presented is predictive and based on the analysis of structurally related pyridazine derivatives and established principles of NMR spectroscopy. Actual experimental values may vary.

Rationale for Predicted NMR Data

The predicted chemical shifts are based on the electronic environment of the pyridazine ring. The bromine atom at the C-3 position is expected to have a significant deshielding effect on the adjacent C-4 proton due to its electronegativity. Conversely, the hydrazinyl group at the C-6 position is an electron-donating group, which would lead to an upfield shift of the adjacent C-5 proton. The protons on the hydrazinyl group are expected to be broad due to quadrupole effects and exchange with any residual water in the solvent.

In the ¹³C NMR spectrum, the carbons attached to the electronegative bromine (C-3) and nitrogen (C-6) atoms are predicted to be the most downfield-shifted. The chemical shifts of C-4 and C-5 are anticipated to be in the aromatic region, with C-5 being slightly more upfield due to the electron-donating nature of the adjacent hydrazinyl group.

Experimental Protocol for NMR Data Acquisition

For a solid sample of this compound, the following general protocol can be used to acquire high-quality NMR data.[1][2][3]

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Ensure the sample is fully dissolved. If there are any particulates, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube.[1][2]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard ¹H NMR spectrum.

-

Subsequently, acquire a ¹³C NMR spectrum. Depending on the sample concentration, this may require a longer acquisition time.

-

Molecular Structure for NMR Assignment

Caption: Molecular structure of this compound with atom numbering.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3400 | N-H stretch | Hydrazinyl (NH₂) |

| 3150 - 3250 | N-H stretch | Hydrazinyl (NH) |

| 3000 - 3100 | C-H stretch | Aromatic |

| 1600 - 1650 | N-H bend | Hydrazinyl (NH₂) |

| 1550 - 1600 | C=N stretch | Pyridazine ring |

| 1450 - 1550 | C=C stretch | Pyridazine ring |

| 1000 - 1100 | C-N stretch | |

| 600 - 700 | C-Br stretch |

Disclaimer: The IR data presented is predictive. The exact peak positions and intensities can be influenced by the physical state of the sample and intermolecular interactions.

Rationale for Predicted IR Data

The predicted IR spectrum is expected to show characteristic peaks for the hydrazinyl and pyridazine functional groups. The N-H stretching vibrations of the primary and secondary amines in the hydrazinyl group are anticipated in the 3150-3400 cm⁻¹ region. The aromatic C-H stretching of the pyridazine ring will likely appear between 3000 and 3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyridazine ring are expected in the 1450-1600 cm⁻¹ range. A peak corresponding to the C-Br stretch is predicted at a lower wavenumber, typically between 600 and 700 cm⁻¹.

Experimental Protocol for IR Data Acquisition

For a solid sample, the IR spectrum can be obtained using the Attenuated Total Reflectance (ATR) or KBr pellet method.[4][5][6]

-

ATR Method:

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

-

-

KBr Pellet Method:

-

Grind a small amount of the sample with dry KBr powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the IR spectrometer and record the spectrum.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural fragments of a molecule.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 188/190 | Molecular ion [M]⁺ and [M+2]⁺ due to bromine isotopes (⁷⁹Br and ⁸¹Br) |

| 173/175 | [M-NH]⁺ |

| 159/161 | [M-N₂H₃]⁺ |

| 109 | [M-Br]⁺ |

| 80 | [C₄H₄N₂]⁺ |

Disclaimer: The fragmentation pattern is predictive and can vary depending on the ionization method and energy used.

Rationale for Predicted MS Data

The mass spectrum of this compound is expected to show a characteristic molecular ion peak with an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. The predicted monoisotopic mass is approximately 187.97 g/mol . Fragmentation is likely to occur through the loss of the hydrazinyl group or the bromine atom. The loss of small neutral molecules like NH or N₂H₃ from the hydrazinyl moiety is also a probable fragmentation pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition

A general protocol for obtaining a mass spectrum of a solid organic compound is as follows:[7][8][9]

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute an aliquot of this solution to the low µg/mL or ng/mL range, depending on the sensitivity of the instrument.

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., LC-MS).

-

Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquire the mass spectrum over a suitable m/z range.

-

Predicted Fragmentation Pathway

Caption: Predicted mass spectrometry fragmentation pathway for this compound.

References

-

Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. Available at: [Link]

-

WebAssign. Lab 2 - Infrared Spectroscopy (IR). Available at: [Link]

-

Scribd. Infra-Red Spectroscopy of Solids and Solutions Experiment. Available at: [Link]

-

Bruker. NMR Sample Preparation. Available at: [Link]

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available at: [Link]

-

Western University. NMR Sample Preparation. Available at: [Link]

-

Bruker. Nmr spectroscopy for solids. Available at: [Link]

-

Emerald Cloud Lab. ExperimentIRSpectroscopy Documentation. Available at: [Link]

-

Slideshare. Sampling of solids in IR spectroscopy. Available at: [Link]

-

PubMed Central. Solid-state NMR spectroscopy. Available at: [Link]

-

Oregon State University. The Mass Spectrometry Experiment. Available at: [Link]

-

Springer Nature Experiments. Mass Spectrometry Protocols and Methods. Available at: [Link]

-

Fiveable. Mass spectrometry (MS) | Organic Chemistry II Class Notes. Available at: [Link]

-

ResearchGate. Figure S4. 13 C NMR spectrum of compound 3a (100.6 MHz, DMSO-d 6 solution). Available at: [Link]

-

Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. Available at: [Link]

-

YouTube. Mass Spectrometry in Organic Chemistry // HSC Chemistry .... Available at: [Link]

Sources

- 1. sites.bu.edu [sites.bu.edu]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. publish.uwo.ca [publish.uwo.ca]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. webassign.net [webassign.net]

- 6. emeraldcloudlab.com [emeraldcloudlab.com]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Introduction: The Significance of the Pyridazine Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis of 3-Bromo-6-hydrazinylpyridazine

The pyridazine ring is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1] Its unique physicochemical properties, including a high dipole moment and strong hydrogen-bond accepting capabilities without overt basicity, make it an attractive component for designing novel therapeutic agents.[1] The electron-deficient nature of the pyridazine core, resulting from the two adjacent nitrogen atoms, influences the properties of its substituents and provides a vector for molecular recognition, often serving as a bioisosteric replacement for phenyl rings to improve developability parameters.[1]

The target molecule, this compound, is a versatile intermediate, serving as a critical building block for a wide array of biologically active compounds.[2] The presence of two distinct, reactive functional groups—the bromo group and the hydrazinyl moiety—allows for sequential, regioselective modifications. The bromine atom is amenable to various cross-coupling reactions, while the hydrazine group is a potent nucleophile, ideal for constructing larger, nitrogen-containing heterocyclic systems like pyrazoles and triazoles.[3] This dual reactivity makes it an invaluable synthon in the development of novel anticancer, antihypertensive, and antiviral agents.[2][4] This guide provides a comprehensive overview of its synthesis from 3,6-dibromopyridazine, focusing on the underlying mechanism, a detailed experimental protocol, and critical safety considerations.

Part 1: The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The conversion of 3,6-dibromopyridazine to this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[5] Unlike nucleophilic substitution on aliphatic systems (SN1/SN2), SNAr on aromatic rings requires specific conditions. The aromatic ring must be "activated" by the presence of electron-withdrawing groups, and a good leaving group must be present.[6]

In this specific case, the pyridazine ring itself is inherently electron-deficient due to the electronegativity of the two nitrogen atoms, which function as powerful activating groups.[5] This electron deficiency polarizes the C-Br bonds, making the carbon atoms at positions 3 and 6 highly electrophilic and susceptible to attack by a strong nucleophile.

The reaction mechanism involves two key steps:

-

Nucleophilic Attack: The hydrazine molecule, a potent nucleophile, attacks one of the electrophilic carbon atoms (C6 or C3) bearing a bromine atom. This initial attack breaks the aromaticity of the pyridazine ring and forms a negatively charged, high-energy intermediate known as a Meisenheimer complex.[6] The negative charge is stabilized through resonance, delocalizing onto the electronegative nitrogen atoms of the pyridazine ring.

-

Elimination and Aromatization: In the second step, the aromaticity is restored by the elimination of the bromide ion (Br⁻), which acts as the leaving group. This step is typically fast and results in the formation of the substituted product, this compound.

Given the symmetry of the 3,6-dibromopyridazine starting material, the initial nucleophilic attack can occur at either position 3 or 6, leading to the same monosubstituted product. Controlling the stoichiometry of the hydrazine is key to preventing disubstitution.

Part 2: Experimental Protocol

This protocol details a standard laboratory-scale synthesis. All operations involving hydrazine hydrate must be conducted within a certified chemical fume hood.[7][8]

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |

| 3,6-Dibromopyridazine | C₄H₂Br₂N₂ | 237.88 | 2.38 g | 0.01 |

| Hydrazine Monohydrate (~64%) | H₆N₂O | 50.06 | 0.60 mL | ~0.012 |

| Methanol (MeOH) | CH₃OH | 32.04 | 20 mL | - |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 1.40 mL | 0.01 |

| Deionized Water | H₂O | 18.02 | As needed | - |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 3,6-dibromopyridazine (2.38 g, 0.01 mol) in methanol (20 mL).[9]

-

Cooling: Place the flask in an ice-water bath and stir the suspension for 10-15 minutes until the temperature equilibrates to 0–5 °C.

-

Base Addition: While maintaining the cold temperature, add triethylamine (1.40 mL, 0.01 mol) to the reaction mixture. TEA acts as a base to neutralize the HBr that is formed during the reaction.

-

Nucleophile Addition: Add hydrazine monohydrate (0.60 mL, ~0.012 mol) dropwise to the cold suspension over 5-10 minutes using a syringe or dropping funnel.[9] A slight excess of hydrazine ensures the complete consumption of the starting material. Maintain the temperature below 10 °C during the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 1-2 hours.[9] The progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1).

-

Product Isolation (Workup): Upon completion, a solid precipitate of the product should form. Filter the solid using a Büchner funnel.

-

Washing and Drying: Wash the collected solid with a small amount of cold water (2 x 10 mL) to remove any remaining salts and impurities.[9] Dry the product under vacuum to yield this compound as a solid.

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Part 3: Characterization of the Final Product

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the spectrum should show two distinct doublets in the aromatic region corresponding to the two protons on the pyridazine ring. Additionally, exchangeable signals corresponding to the -NH and -NH₂ protons of the hydrazine group will be present.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will show four distinct signals corresponding to the four carbon atoms of the pyridazine ring.

-

Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the mass of the product (C₄H₅BrN₄, M.W. 189.01 g/mol ).[10] A characteristic isotopic pattern for the presence of one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be clearly visible for the molecular ion and bromine-containing fragments.

-

Melting Point (mp): The synthesized compound should exhibit a sharp melting point, which can be compared to literature values.

Part 4: Critical Safety and Handling Procedures

Chemical synthesis requires stringent adherence to safety protocols. The reagents used in this procedure present significant hazards.

Hazard Analysis:

-

Hydrazine Hydrate: Acutely toxic via all routes of exposure (inhalation, ingestion, dermal contact).[7][8] It is a corrosive substance that can cause severe skin and eye damage and is a suspected human carcinogen and reproductive toxin.[8][11] Hydrazine is also flammable and reactive.[7][12]

-

3,6-Dibromopyridazine: Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[13]

-

Triethylamine: Flammable liquid and vapor. It is corrosive and can cause severe skin burns and eye damage. Harmful if swallowed or inhaled.

-

Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled, and can cause damage to organs (optic nerve).

Mandatory Safety Measures:

-

Engineering Controls: All handling of hydrazine hydrate and 3,6-dibromopyridazine must be performed inside a properly functioning chemical fume hood to prevent inhalation of vapors and dust.[7][8] An eyewash station and safety shower must be readily accessible.[12]

-

Personal Protective Equipment (PPE):

-

Eye Protection: ANSI Z87.1-compliant chemical splash goggles are required at all times.[7] A face shield should be worn over goggles when there is a significant splash hazard.[14]

-

Hand Protection: Nitrile or chloroprene gloves must be worn.[7] Check for compatibility and breakthrough times. Gloves should be changed immediately if contamination occurs.

-

Body Protection: A flame-resistant lab coat must be worn and fully buttoned.[7]

-

-

Spill & Emergency Procedures:

-

Do not attempt to clean up a hydrazine spill yourself.[7] Evacuate the area, notify others and your supervisor, and call emergency services.[12]

-

In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[11]

-

In case of eye contact, rinse cautiously with water for at least 15 minutes, removing contact lenses if possible, and seek immediate medical attention.[11]

-

-

Waste Disposal: All chemical waste, including residual reaction mixture and contaminated materials, must be collected in a properly labeled hazardous waste container. Dispose of waste according to institutional and local environmental regulations.

References

-

Hydrazine Safety Overview. (n.d.). Stanford University Environmental Health & Safety. Retrieved from [Link]

-

Material Safety Data Sheet: Hydrazine Hydrate. (2005). Sciencelab.com. Retrieved from [Link]

-

Hydrazine Standard Operating Procedure. (n.d.). University of New Mexico Environmental Health & Safety. Retrieved from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Jubb, H., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Monatshefte für Chemie - Chemical Monthly. Retrieved from [Link]

-

Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones. (n.d.). ResearchGate. Retrieved from [Link]

-

One pot synthesis of 4,5-dibromo-3,6-diarylpyridazine from 1,4-diarylbuta. (2022). Indian Journal of Chemistry. Retrieved from [Link]

-

3-BROMO-6-METHYLPYRIDAZINE Spectra. (n.d.). SpectraBase. Retrieved from [Link]

-

Al-Ostath, A., et al. (2022). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway. Molecules. Retrieved from [Link]

-

Hydrazine. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Directed nucleophilic aromatic substitution reaction. (2021). Chemical Communications. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

The reaction between hydrazines and β-dicarbonyl compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

A New One-Pot Synthesis of 3,6-Disubstituted Pyridazines. (2023). ResearchGate. Retrieved from [Link]

-

Cross-Coupling between Hydrazine and Aryl Halides. (2020). ACS Catalysis. Retrieved from [Link]

-

Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

Nucleophilic aromatic substitution reactions of chloroazines. (2002). Environmental Science & Technology. Retrieved from [Link]

-

Nucleophilic Aromatic Substitution. (2018). YouTube. Retrieved from [Link]

-

Synthesis of 1-(5-bromo-2-chloropyrimidin-4-yl) hydrazine derivatives. (2018). JSS College of Arts, Commerce and Science. Retrieved from [Link]

-

Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines. (2019). Nature Communications. Retrieved from [Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. Hydrazine [organic-chemistry.org]

- 4. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ehs.ucsb.edu [ehs.ucsb.edu]

- 8. ehs.unm.edu [ehs.unm.edu]

- 9. jsscacs.edu.in [jsscacs.edu.in]

- 10. PubChemLite - this compound (C4H5BrN4) [pubchemlite.lcsb.uni.lu]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. bio.vu.nl [bio.vu.nl]

- 13. 3,6-Dibromopyridazine 97 17973-86-3 [sigmaaldrich.com]

- 14. arxada.com [arxada.com]

The Hydrazine Moiety in Pyridazine Systems: A Nexus of Reactivity and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine ring is a privileged scaffold in medicinal chemistry, endowed with unique physicochemical properties that are valuable in drug design.[1] Its high polarity, dual hydrogen-bonding capacity, and potential to mitigate interactions with off-targets like the hERG potassium channel make it an attractive core for novel therapeutics.[1] When substituted with a hydrazine group, the pyridazine system transforms into a remarkably versatile synthetic intermediate. The interplay between the electron-deficient pyridazine ring and the nucleophilic hydrazine moiety unlocks a diverse array of chemical transformations. This guide provides an in-depth exploration of the reactivity of the hydrazinopyridazine scaffold, explaining the causality behind synthetic strategies and offering field-proven protocols for key reactions. We will delve into the core reactivity patterns—nucleophilic condensations, intramolecular cyclizations, and nucleophilic substitutions—that make hydrazinopyridazines powerful building blocks for the synthesis of complex fused heterocycles with significant biological activity, including antihypertensive, antiviral, and anti-tubercular agents.[2][3][4]

Core Principles: The Electronic Landscape of Hydrazinopyridazines

The reactivity of a hydrazinopyridazine is fundamentally governed by its electronic architecture. The pyridazine ring, with its two adjacent nitrogen atoms, is inherently electron-deficient (a π-deficient heterocycle). This deficiency activates the ring carbons, particularly those adjacent to the nitrogen atoms, towards nucleophilic attack.

Conversely, the hydrazine group (-NH-NH₂) is a potent nucleophile, especially at its terminal nitrogen atom. This creates a "push-pull" electronic dynamic. The hydrazine group can donate electron density into the ring, but its primary role in synthesis is as a reactive handle for building new molecular structures. This dual nature is the cornerstone of its synthetic utility.

Caption: Electronic interplay in hydrazinopyridazine systems.

The Workhorse Reaction: Condensation with Carbonyls

The most fundamental reaction of the hydrazinopyridazine scaffold is the condensation of its terminal -NH₂ group with aldehydes and ketones. This reaction proceeds readily, typically under mild acidic catalysis, to form stable hydrazone derivatives.

This transformation is not merely a simple derivatization; it is a critical first step in multi-step syntheses. The resulting hydrazone C=N bond and the adjacent N-H proton introduce new reactive sites, paving the way for subsequent cyclization reactions. The choice of the carbonyl compound is a key strategic decision that dictates the structure of the final heterocyclic system. For instance, reaction with isatin derivatives has been used to generate hydrazones with anti-inflammatory and antimicrobial properties.[5]

Field-Proven Protocol: Synthesis of a Pyridazinyl Hydrazone

This protocol describes the general synthesis of a hydrazone from 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one and p-chlorobenzaldehyde, adapted from established methodologies.[3]

Materials:

-

4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine (1.0 eq)

-

p-Chlorobenzaldehyde (1.0 eq)

-

Ethanol (as solvent)

-

Concentrated HCl (catalytic amount)

Procedure:

-

Suspend the hydrazinopyridazine derivative (0.01 mol) in ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.

-

Add p-chlorobenzaldehyde (0.01 mol) to the suspension.

-

Add a single drop of concentrated HCl to catalyze the reaction.

-

Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The solid product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted aldehyde.

-

Dry the product under vacuum to yield the desired hydrazone. Recrystallization from a suitable solvent like methanol can be performed for further purification.[3]

Causality Behind Experimental Choices:

-

Ethanol as Solvent: It provides good solubility for the reactants at elevated temperatures while allowing for product precipitation upon cooling, simplifying isolation.

-

Acid Catalysis: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the hydrazine nitrogen.

-

Reflux Conditions: The elevated temperature provides the necessary activation energy to drive the condensation reaction, which involves the elimination of a water molecule, to completion in a reasonable timeframe.

The Gateway to Complexity: Intramolecular Cyclization Reactions

The true synthetic power of hydrazinopyridazines is realized in their propensity to form fused heterocyclic systems. By reacting the hydrazine moiety to form an intermediate (like a hydrazone or hydrazide), a new functional group is introduced that can subsequently react with the pyridazine ring or the adjacent nitrogen atom to form a new ring. This strategy is a cornerstone for building libraries of drug candidates.

Caption: General workflow for synthesizing fused heterocycles.

A. Synthesis of Triazolopyridazines

The fusion of a triazole ring to the pyridazine core is a widely used strategy in medicinal chemistry, yielding scaffolds like triazolopyridazines and triazolopyrimidines which are investigated as anti-tubercular agents.[4][6] A common method involves the reaction of a hydrazinopyridazine with a one-carbon electrophile, followed by cyclization.

For example, reacting a hydrazinopyridazine with acetic anhydride introduces an acetyl group. The resulting acyl-hydrazino intermediate can then be cyclized under dehydrating conditions (e.g., using POCl₃ or refluxing acid) to form a methyl-substituted triazolopyridazine.[3] More modern, greener approaches utilize microwave irradiation to achieve this transformation without the need for harsh catalysts.[7][8]

B. Synthesis of Pyrazolo[3,4-d]pyridazines

Pyrazolo[3,4-d]pyridazines are another class of fused heterocycles synthesized from hydrazinopyridazine precursors. The strategy here involves reacting a pyrazole derivative, which already contains a reactive hydrazine or a group that can be converted to one, with a reagent that builds the pyridazine ring. A more direct route involves starting with a substituted pyrazole and reacting it with hydrazine hydrate to form the fused pyridazine ring.[9]

C. Synthesis of Pyridazino[3,4-b][2][10]thiazinones

This synthesis showcases the versatility of the pyridazine core itself. Starting from a pyridazinethione derivative (which can be prepared from a hydrazinopyridazinone using a thionating agent like P₄S₁₀), a one-pot reaction with chloroacetic acid and an aldehyde can lead to complex fused systems like thiazinones.[3]

Table 1: Summary of Common Cyclization Reactions

| Starting Material | Reagent(s) | Fused Ring System Formed | Key Applications/References |

| Hydrazinopyridazine | Acetic Anhydride, POCl₃ | Triazolopyridazine | Anti-HAV, Medicinal Chemistry[3] |

| Hydrazinopyridazine | Carbon Disulfide | Thiatriazolopyridazine | Heterocyclic Synthesis[3] |

| Acylated 2-Hydrazinopyridine | DIAD/PPh₃ (Mitsunobu) | Triazolopyridine | Anti-tubercular Agents[4][6] |

| Substituted Pyrazole | Hydrazine Hydrate | Pyrazolo[3,4-d]pyridazine | General Heterocyclic Synthesis[9] |

| Pyridazinethione | Chloroacetic Acid, Aldehyde | Pyridazino[3,4-b]thiazinone | Antiviral Evaluation[3] |

Nucleophilic Substitution: Installing and Displacing the Hydrazine Group

The hydrazine group is often introduced onto the pyridazine ring via nucleophilic aromatic substitution (SₙAr). Halogenated pyridazines, such as 3,6-dichloropyridazine, are excellent electrophilic substrates. The chlorine atoms can be displaced sequentially by nucleophiles. Reaction with hydrazine hydrate, often in a solvent like ethanol at reflux, readily displaces one of the chlorine atoms to install the hydrazino group.[2][10]

Causality of Reaction Conditions:

-

Stepwise Substitution: The first substitution of a chlorine atom deactivates the ring slightly towards further substitution, allowing for controlled, stepwise reactions if stoichiometry is carefully managed.

-

Excess Hydrazine: Using an excess of hydrazine hydrate ensures the reaction goes to completion and can favor monosubstitution or disubstitution depending on the desired outcome and reaction conditions.

The hydrazine group itself can also be the target of substitution, although this is less common. More frequently, it is transformed into a better leaving group, such as a diazonium salt, which can then be displaced by a wide range of nucleophiles in reactions analogous to the Sandmeyer reaction.

Conclusion: A Versatile Tool for Drug Discovery

The hydrazinopyridazine scaffold is a testament to the power of functional group interplay in organic synthesis. The nucleophilic hydrazine moiety provides a reactive handle for condensation and cyclization, enabling the efficient construction of complex, fused heterocyclic systems. The electron-deficient pyridazine core provides a stable and tunable platform with desirable properties for molecular recognition in biological systems.[1] For researchers in drug development, mastering the reactivity of hydrazinopyridazines opens a direct and versatile route to novel chemical entities with diverse therapeutic potential. The continued development of innovative synthetic methods, such as microwave-assisted and catalyst-free reactions, will further enhance the utility of these invaluable building blocks in the quest for next-generation medicines.[7][8]

References

-

Parravicini, F., Scarpitta, G., Dorigotti, L., & Pifferi, G. (1978). Derivatives of 3-hydrazinopyridazine. II. Synthesis and antihypertensive activity of new 3-hydrazino-6-monoalkylaminopyridazines. Il Farmaco; edizione scientifica, 33(2), 99–105. ([Link])

-

Li, J., et al. (2023). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 28(15), 5821. ([Link])

-

Lee, C.-L., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 890. ([Link])

-

de Villiers, K. A., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(8), 2322. ([Link])

-

Roberge, J. Y., et al. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC, 2007(xii), 132-147. ([Link])

-

Farkaš, J., & Sorm, F. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-2,3-dihydro-5H-l,2,4-triazino[5,6-b]indoles. Chemical Papers, 29(3), 418-420. ([Link])

-

Ghorab, M. M., et al. (2013). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 18(7), 7770–7787. ([Link])

-

Al-Ghorbani, M., et al. (2015). Synthesis of thienopyridinones via hydrazide-alkyne cyclization. Tetrahedron, 71(35), 5851-5859. ([Link])

-

Meanwell, N. A. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 12(10), 1661–1716. ([Link])

-

Lee, C.-L., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 890. ([Link])

-

Shawali, A. S., et al. (2002). Reactions with Hydrazonoyl Halides. 31. Synthesis of Some New Pyrrolidino[3,4-c]pyrazolines, Pyrazoles, and Pyrazolo[3,4-d]pyridazines. Molecules, 7(5), 430-439. ([Link])

-

Early, J. V., et al. (2017). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry, 25(15), 4127–4136. ([Link])

-

Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. ([Link])

-

Stanovnik, B., & Tišler, M. (1966). Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones. Tetrahedron, 22, 3313-3318. ([Link])

-

Sayed, G., et al. (1991). Synthesis and Reactions of Some New Pyridazinones. Journal of the Serbian Chemical Society, 56(6), 315-322. ([Link])

-

Sayed, M.A., et al. (1995). Synthesis and biological activity of some new pyridazine derivatives. Monatshefte für Chemie, 126(11), 1221-1229. ([Link])

-

Pifferi, G., et al. (1975). Synthesis and antihypertensive properties of new 3-hydrazinopyridazine derivatives. Journal of Medicinal Chemistry, 18(7), 741-746. ([Link])

-

Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling. ([Link])

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). A review on biological activities and chemical synthesis of hydrazide derivatives. Mini reviews in medicinal chemistry, 7(8), 855–866. ([Link])

-

Sharma, S., et al. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia journal for drugs and medicines, 9(1), 1-19. ([Link])

-

Oniga, S., et al. (1997). The reaction of 3-(R-phenyl)-6-hydrazine pyridazine with 5-methylisatin and 1-morpholinomethyl-5-methylisatin. Farmacia, 45(4), 31-38. ([Link])

-

Singh, N., et al. (2017). Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. Material Science Research India, 14(2), 161-165. ([Link])

-

De Valk, J., & Van Der Plas, H. C. (1979). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University Research. ([Link])

-

Shawali, A. S., et al. (1998). Cyclization Reactions of Hydrazones Series. Part 29. The Synthesis of 4-Amino-3-(2-pyridyl)pyrazolo[5,1-c][2][11][12]triazine and Some of Its Derivatives. Journal of Heterocyclic Chemistry, 35(3), 557-561. ([Link])

-

Di Martino, R., et al. (2023). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. Molecules, 28(14), 5364. ([Link])

-

Farkaš, J., & Sorm, F. (1976). Cyclization Reactions of Hydrazones. Part 28. Synthesis of Some[2][11][12]Triazino[5,6-b]quinoline Derivatives. Collection of Czechoslovak Chemical Communications, 41(8), 2336-2342. ([Link])

- Dorigotti, L., & Parravicini, F. (1979). Hydrazinopyridazine derivatives and pharmaceutical compositions thereof.

-

Shepard, E. M., et al. (2019). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. Bioorganic & medicinal chemistry letters, 29(20), 126620. ([Link])

-

Ibrahim, M., et al. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. International Journal of Chemistry, 5(3). ([Link])

-

Coad, P., et al. (1963). Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines. The Journal of Organic Chemistry, 28(1), 218-220. ([Link])

-

Organic Chemistry Portal. (n.d.). Hydrazine. ([Link])

-

Schwarzenbach, R. P., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental science & technology, 36(9), 1957–1963. ([Link])

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Derivatives of 3-hydrazinopyridazine. II. Synthesis and antihypertensive activity of new 3-hydrazino-6-monoalkylaminopyridazines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [The reaction of 3-(R-phenyl)-6-hydrazine pyridazine with 5-methylisatin and 1-morpholinomethyl-5-methylisatin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-Bromo-6-hydrazinylpyridazine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Reactive Landscape of a Privileged Scaffold

The pyridazine nucleus is a cornerstone in medicinal chemistry, valued for its unique physicochemical properties that impart favorable pharmacokinetic profiles and facilitate crucial drug-target interactions. The strategic functionalization of this scaffold is paramount in the design of novel therapeutics. This guide provides a detailed exploration of the electrophilic and nucleophilic reactivity of a particularly versatile derivative, 3-Bromo-6-hydrazinylpyridazine. As a Senior Application Scientist, my objective is to not only delineate the theoretical underpinnings of this molecule's reactivity but also to provide actionable, field-proven insights for its synthetic manipulation. We will delve into a synergistic approach, combining computational prediction with experimental validation to create a comprehensive roadmap for the strategic chemical modification of this compound.

I. The Architecture of Reactivity: An Introduction to this compound

This compound, with the chemical formula C₄H₅BrN₄, is a bifunctional heterocyclic compound. Its structure, characterized by a pyridazine ring substituted with a bromine atom and a hydrazinyl group, offers a rich tapestry of reactive sites. The inherent electron-deficient nature of the pyridazine ring, a consequence of the two adjacent nitrogen atoms, is further modulated by the electronic effects of its substituents. The bromine atom, an electron-withdrawing group, enhances the electrophilicity of the carbon to which it is attached. Conversely, the hydrazinyl group, a potent electron-donating group, introduces significant nucleophilic character to the molecule. Understanding the interplay of these features is critical for predicting and exploiting its chemical behavior.

II. Theoretical Prediction of Reactive Sites: A Computational Deep Dive

To rigorously identify the electrophilic and nucleophilic centers of this compound, we turn to the powerful tools of computational chemistry, specifically Density Functional Theory (DFT). Two key analyses, Fukui Function calculations and Natural Bond Orbital (NBO) analysis, provide a quantitative and visual understanding of the molecule's electronic landscape.

A. Fukui Function Analysis: Mapping the Frontiers of Reactivity

The Fukui function, ƒ(r), is a central concept in conceptual DFT that identifies the most reactive sites in a molecule towards nucleophilic and electrophilic attack.[1] It quantifies the change in electron density at a specific point when an electron is added to or removed from the system.

-

ƒ+(r) : Indicates the propensity of a site to accept an electron (nucleophilic attack). A higher value suggests a more electrophilic site.

-

ƒ-(r) : Indicates the propensity of a site to donate an electron (electrophilic attack). A higher value suggests a more nucleophilic site.

For this compound, a Fukui analysis is predicted to reveal the following:

-

Primary Electrophilic Site : The carbon atom at position 3 (C3), bonded to the bromine atom, is expected to exhibit the highest ƒ+ value. This is due to the strong electron-withdrawing effect of the bromine atom and the inherent electron deficiency of the pyridazine ring.

-

Primary Nucleophilic Site : The terminal nitrogen atom of the hydrazinyl group (-NH₂) is predicted to have the highest ƒ- value, making it the most susceptible site for electrophilic attack. This is attributed to the lone pair of electrons on this nitrogen, which are readily available for donation.

This protocol outlines the steps to calculate the condensed Fukui functions for this compound using the Gaussian software package.

Step 1: Geometry Optimization of the Neutral Molecule

-

Create an input file for the neutral molecule.

-

Perform a geometry optimization and frequency calculation using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Confirm the absence of imaginary frequencies to ensure a true energy minimum.

Step 2: Single-Point Energy Calculations for the Anion and Cation

-

Using the optimized geometry from Step 1, create input files for the corresponding anion (charge = -1) and cation (charge = +1).

-

Perform single-point energy calculations for both charged species at the same level of theory. It is crucial to use the same geometry as the optimized neutral molecule to isolate the effect of electron addition/removal.

Step 3: Population Analysis and Fukui Index Calculation

-

From the output files of all three calculations (neutral, anion, cation), extract the atomic charges using a population analysis method such as Natural Population Analysis (NPA) from an NBO calculation.

-

Calculate the condensed Fukui functions for each atom 'k' using the following finite difference approximations:

-

ƒk+ = qk(N+1) - qk(N) (for nucleophilic attack)

-

ƒk- = qk(N) - qk(N-1) (for electrophilic attack) where qk(N), qk(N+1), and qk(N-1) are the charges on atom k in the neutral, anionic, and cationic states, respectively.

-

Step 4: Interpretation

-

The atom with the highest ƒk+ value is the most electrophilic site.

-

The atom with the highest ƒk- value is the most nucleophilic site.

B. Natural Bond Orbital (NBO) Analysis: A Localized View of Electron Density

NBO analysis provides a chemically intuitive picture of bonding and charge distribution by transforming the delocalized molecular orbitals into localized "natural" bond orbitals.[2] This allows for a clear visualization of lone pairs, bonds, and atomic charges.

For this compound, NBO analysis is expected to show:

-

A significant positive natural charge on the C3 carbon, confirming its electrophilic character.

-

A high negative natural charge on the terminal nitrogen of the hydrazinyl group, consistent with its nucleophilic nature.

-

The analysis of donor-acceptor interactions (second-order perturbation theory) within the NBO framework can further quantify the hyperconjugative effects influencing the reactivity of different sites.

Step 1: Perform a Calculation with the NBO Keyword

-

In the Gaussian input file for the optimized neutral molecule, include the pop=nbo keyword in the route section.

Step 2: Analyze the Output File

-

Locate the "Natural Bond Orbital Analysis" section in the output file.

-

Examine the "Natural Population Analysis" summary to find the natural charges on each atom.

-

Review the "Second Order Perturbation Theory Analysis of Fock Matrix in NBO Basis" to understand the stabilizing donor-acceptor interactions.

III. Visualization of Reactive Sites and Computational Workflow

To provide a clear visual representation of the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Predicted electrophilic and nucleophilic sites of this compound.

Caption: Workflow for the computational prediction of reactive sites.

IV. Experimental Validation: Probing the Reactive Sites

The theoretical predictions can be substantiated through well-designed chemical reactions that selectively target the electrophilic and nucleophilic centers.

A. Targeting the Electrophilic Site: Nucleophilic Aromatic Substitution

The C3 position, bearing the bromine atom, is a prime target for nucleophilic aromatic substitution (SNAr). The electron-deficient pyridazine ring facilitates this reaction by stabilizing the negatively charged Meisenheimer intermediate.[3]

This protocol describes a general procedure for the substitution of the bromine atom with an amine nucleophile.

Step 1: Reaction Setup

-

In a sealed reaction vessel, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or DMSO).

-

Add the desired amine nucleophile (1.1 - 2.0 eq.) and a non-nucleophilic base (e.g., K₂CO₃ or Et₃N) (2.0 eq.).